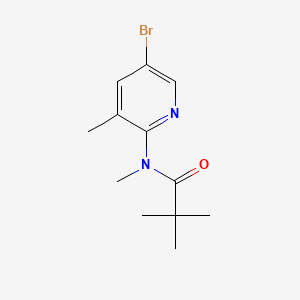

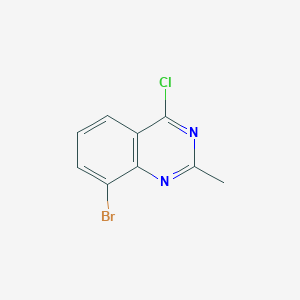

![molecular formula C8H4BrClS B1288040 2-Bromo-5-chlorobenzo[b]thiophene CAS No. 227802-38-2](/img/structure/B1288040.png)

2-Bromo-5-chlorobenzo[b]thiophene

Vue d'ensemble

Description

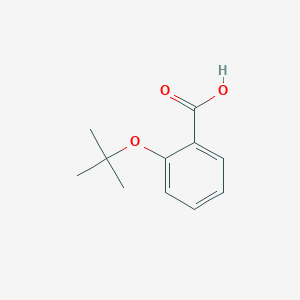

2-Bromo-5-chlorobenzo[b]thiophene is a halogen-substituted thiophene . It is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Synthesis Analysis

Thiophene and its substituted derivatives are synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .Molecular Structure Analysis

The molecular structure of 2-Bromo-5-chlorobenzo[b]thiophene is also available as a 2d Mol file or as a computed 3d SD file . Frontier Molecular Orbital (FMOs) Analysis has been conducted on this compound .Chemical Reactions Analysis

2-Bromo-5-chlorobenzo[b]thiophene undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst . The reaction of substituted buta-1-enes with potassium sulfide enables an atom economical, and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds .Physical And Chemical Properties Analysis

2-Bromo-5-chlorobenzo[b]thiophene has a refractive index n20/D 1.637 (lit.), a boiling point of 105-107 °C/11 mmHg (lit.), and a density of 1.607 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer Agents

2-Bromo-5-chlorobenzo[b]thiophene serves as a precursor in the synthesis of various anticancer agents. Its structure allows for the creation of compounds that can interfere with cancer cell growth and proliferation. The presence of the thiophene ring is significant in medicinal chemistry, as it is a common feature in molecules with a wide range of therapeutic properties .

Antimicrobial Activity

Derivatives of 2-Bromo-5-chlorobenzo[b]thiophene have been studied for their antimicrobial properties. Research indicates that these compounds can be effective against bacterial strains such as Escherichia coli, with certain derivatives showing potent antibacterial activity .

Antioxidant Properties

Some synthesized compounds from 2-Bromo-5-chlorobenzo[b]thiophene exhibit significant antioxidant activities. These antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various diseases .

Material Science: Organic Semiconductors

In the field of material science, thiophene derivatives are utilized in the development of organic semiconductors. These materials are essential for the advancement of technologies such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibition

Thiophene-mediated molecules, including those derived from 2-Bromo-5-chlorobenzo[b]thiophene, are known to act as corrosion inhibitors. This application is particularly valuable in industrial chemistry, where preventing material degradation is crucial .

Development of Insecticides

The compound’s ability to act as a metal complexing agent makes it useful in the development of insecticides. By forming complexes with metals, these derivatives can disrupt biological processes in insects, making them effective pest control agents .

Safety And Hazards

Orientations Futures

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry. They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Propriétés

IUPAC Name |

2-bromo-5-chloro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClS/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCOTLPKJZWVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594229 | |

| Record name | 2-Bromo-5-chloro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-chlorobenzo[b]thiophene | |

CAS RN |

227802-38-2 | |

| Record name | 2-Bromo-5-chloro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

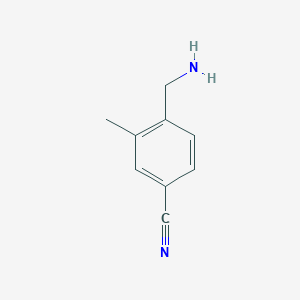

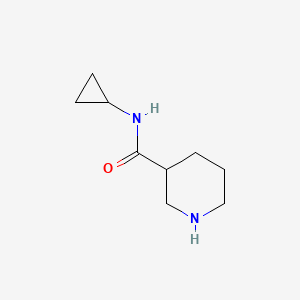

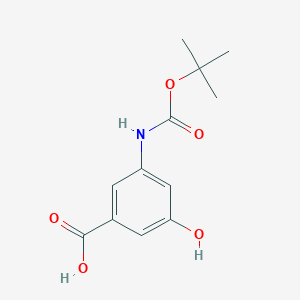

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)